1-Azaspiro[5.7]tridecane
Description
Overview of Azaspiro[5.7]tridecane Core Structures and Their Analogues
The 1-Azaspiro[5.7]tridecane core consists of a six-membered piperidine (B6355638) ring and an eight-membered cyclooctane (B165968) ring fused at a single carbon atom, which is adjacent to the nitrogen atom of the piperidine ring. While detailed research on the parent compound, this compound, is limited in publicly accessible scientific literature, several of its analogues have been synthesized and investigated. These analogues often feature additional heteroatoms within the spirocyclic framework, which can significantly alter their chemical and biological properties.
Notable analogues include those where oxygen atoms are incorporated into the eight-membered ring, such as in 7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecane derivatives. These compounds, classified as aza-peroxides, have been synthesized and evaluated for their cytotoxic activities. The synthesis of such complex structures often involves multi-step reaction sequences, highlighting the challenges and ingenuity in contemporary organic synthesis.
Below is a table summarizing some of the known analogues of the Azaspiro[5.7]tridecane system:
| Compound Name | Molecular Formula | Key Features |
| This compound | C₁₂H₂₃N | The parent scaffold with a piperidine and a cyclooctane ring. |
| 3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid | C₂₀H₂₆N₂O₆ | Contains four oxygen atoms in the eight-membered ring, forming a diperoxide. |
| 1-Oxa-5-azaspiro[5.7]tridecane | C₁₁H₂₁NO | An oxygen atom is incorporated into the piperidine ring. |
| 4-Oxa-1-azaspiro[5.7]tridecane | C₁₁H₂₁NO | An oxygen atom is incorporated into the piperidine ring at a different position. |
Historical Development and Evolution of Research on Azaspiro[5.7]tridecane Architectures
The historical development of research specifically on this compound is not well-documented, suggesting it is a relatively recent or underexplored area of chemical space. The broader field of spirocyclic amine synthesis, however, has a more established history. Early methods for constructing such systems often relied on intramolecular cyclization reactions, which could be limited in scope and efficiency.
The evolution of synthetic methodologies, including the development of novel catalytic systems and multi-component reactions, has paved the way for the creation of more complex and diverse spirocyclic architectures. For instance, the synthesis of the tetraoxa-azaspiro[5.7]tridecane analogue mentioned previously utilizes a samarium-catalyzed condensation reaction, showcasing the application of modern synthetic techniques. mdpi.com
The interest in azaspiro compounds has been largely driven by their presence in natural products and their potential as scaffolds in drug discovery. While the Azaspiro[5.7]tridecane system itself may not have a long research history, the foundational principles and synthetic strategies developed for other azaspirocycles have laid the groundwork for the potential future exploration of this particular scaffold. The limited available information on this compound suggests that it represents an area ripe for further investigation, with the potential for the discovery of novel chemical properties and biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2828-78-6 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-azaspiro[5.7]tridecane |
InChI |
InChI=1S/C12H23N/c1-2-4-8-12(9-5-3-1)10-6-7-11-13-12/h13H,1-11H2 |
InChI Key |
YIUYRSWZJXPTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CCCCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Azaspiro 5.7 Tridecane and Its Derivatives
Spiroannulation Strategies for Azaspiro[5.7]tridecane Frameworks
Spiroannulation involves the formation of a new ring that shares a single atom (the spiro center) with a pre-existing ring.
The formation of spirocyclic frameworks can be achieved through the condensation of a ketone with a diol, typically under acidic conditions to facilitate the formation of a spiroketal. While not a direct route to an azaspirocycle, this method can create a key intermediate. For the synthesis of a 1-Azaspiro[5.7]tridecane precursor, a suitable amino-ketone could be envisioned to react with a diol, or conversely, a cyclic ketone could react with an amino-diol. The Prins cascade cyclization represents a related strategy, where aldehydes couple with specific amino-diol derivatives to form spiromorpholinotetrahydropyran structures, demonstrating the principle of using diol-type functionalities to construct spirocyclic systems. nih.gov
Acid-catalyzed cyclizations are a powerful tool for constructing cyclic and spirocyclic systems. For instance, strong Brønsted acids like triflic acid (TfOH) can catalyze the cyclization of alcohols that possess exocyclic alkynyl groups. researchgate.net This reaction proceeds through a vinyl cation intermediate, which is then trapped intramolecularly to form a spirocycle. researchgate.net In the context of this compound, a substrate containing a suitably positioned amine and an alkyne-alcohol moiety could undergo such a cyclization to generate the spirocyclic core. The outcome of these cyclizations can be highly dependent on the substrate structure and reaction conditions. researchgate.net
Catalytic Approaches in Azaspiro[5.7]tridecane Synthesis
Transition metal and lanthanide catalysis offer efficient and selective routes to complex molecular architectures, including azaspirocycles.
Lanthanides, particularly samarium in the form of samarium(II) iodide (SmI₂), are highly effective reagents and catalysts for stereoselective cyclization reactions to form azaspirocycles. researchgate.netbohrium.com SmI₂ is a powerful single-electron transfer agent that can initiate cyclizations of unsaturated keto-lactams or other suitable precursors. bohrium.commdpi.com These reactions often proceed with a high degree of diastereocontrol, which is crucial for building complex, multi-stereocenter molecules. researchgate.net The mechanism typically involves the formation of a ketyl radical, which then undergoes cyclization. mdpi.com The choice of additives and solvents can significantly influence the reactivity and selectivity of the samarium reagent. mdpi.com For example, the use of SmI₂ with methanol (B129727) can lead to reductive intramolecular aldol (B89426) reactions, yielding functionalized cyclopentanols stereoselectively. researchgate.net This methodology has been successfully applied to the synthesis of various spirocyclic pyrrolidinones and piperidinones. bohrium.com
Table 1: Overview of Samarium(II) Iodide-Mediated Cyclizations
| Precursor Type | Key Reagent System | Product Type | Stereochemical Outcome | Ref |
| γ,δ-Unsaturated Ketones | SmI₂ / HMPA | Cyclobutanol | anti | researchgate.net |
| γ,δ-Unsaturated Ketones | SmI₂ / MeOH | Cyclopentanol | syn | researchgate.net |
| Unsaturated Keto-lactams | SmI₂ | Spirocyclic Pyrrolidinones/Piperidinones | High Diastereocontrol | bohrium.com |
Palladium catalysis has emerged as a powerful tool for asymmetric dearomative cyclization reactions, which can construct sterically congested quaternary stereocenters. rsc.org This strategy involves the dearomatization of an aromatic or heteroaromatic ring while simultaneously forming a new ring structure, leading to a spirocycle. rsc.org These reactions are valuable because they can create complex, three-dimensional molecules from simple, flat aromatic precursors. The resulting products often contain unsaturated bonds that allow for further chemical modifications. rsc.org This methodology is increasingly being applied to the synthesis of complex natural products. rsc.org
Cobalt catalysts are gaining attention for their ability to facilitate a variety of ring-forming and ring-transforming reactions. nih.gov Cobalt(III) complexes, for example, have been used in asymmetric ring-opening reactions of strained bicyclic olefins via C-H functionalization. nih.gov This process allows for the rapid construction of molecular complexity with high yields and excellent enantioselectivity. nih.gov While this specific application is a ring-opening, the underlying principle of using cobalt to mediate the formation and cleavage of C-C and C-heteroatom bonds can be adapted for the synthesis of spirocycles. For instance, cobalt catalysts are effective in epoxide ring-opening reactions, a fundamental transformation that could be incorporated into a larger strategy for building the this compound skeleton. nih.gov
Multicomponent Reactions for the Direct Assembly of N-Heterospirocycles
Multicomponent reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a complex product, incorporating almost all atoms from the starting materials. rsc.org This approach is prized in medicinal and organic chemistry for its ability to rapidly generate molecular diversity and complex scaffolds from simple precursors, aligning with the principles of green chemistry by reducing waste and saving time and resources. nih.govnih.gov
While the direct synthesis of the this compound core via a specific multicomponent reaction is not extensively documented in the reviewed literature, the power of MCRs in assembling related N-heterospirocyclic systems is well-established, suggesting a promising future avenue for the synthesis of azaspiro[5.7]tridecane derivatives. For instance, various MCRs have been developed for the synthesis of other spiro heterocycles. rsc.orgnih.gov A notable example is the photocatalytic generation of N-centered radicals to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, demonstrating the assembly of a spirocyclic amine scaffold in moderate to very good yields. acs.org Another powerful technique involves isocyanide/acetylene-based multicomponent reactions (IAMCRs) for the synthesis of intricate spiro architectures, such as 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov These examples underscore the potential of MCRs to be adapted for the one-pot synthesis of the this compound system, likely by carefully selecting a set of three or more components that can undergo a cascade of reactions to form the requisite seven- and six-membered rings around a central spirocyclic nitrogen atom.
Ring Transformation Reactions Involving Azaspiro[5.7]tridecane Precursors
Ring transformation reactions offer a unique pathway for synthesizing novel heterocyclic structures from pre-existing ring systems. Research has demonstrated the utility of 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes as precursors in catalyzed ring transformation reactions. rsc.orgrsc.orgsemanticscholar.org These precursors, when treated with various α,ω-dithiols in the presence of a cobalt(II) acetate (B1210297) (Co(OAc)₂) catalyst, undergo a transformation to yield N-aryl-substituted 1,5,3-dithiazamacroheterocycles in high yields. rsc.orgsemanticscholar.org
The reaction of 10-phenyl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecane with different α,ω-alkanedithiols illustrates the versatility of this method. rsc.orgsemanticscholar.org The process is typically carried out in methanol at room temperature and furnishes the corresponding 3-phenyl-1,5,3-dithiaazacycloalkanes in yields ranging from 83% to 91%. rsc.org The reaction proceeds even with dithiols containing additional heteroatoms, such as 3,6-dioxa-1,8-octanedithiol, which leads to the formation of a larger macrocycle. rsc.org The proposed mechanism involves the coordination of a peroxide oxygen atom to the catalyst, followed by nucleophilic attack of the dithiol and subsequent ring closure. rsc.org
The scope of this transformation has been explored with various dithiols, as detailed in the table below.
This catalytic conversion of tetraoxazaspirotridecanes into dithiazacycloalkanes represents a significant derivatization of the initial spiro system. semanticscholar.org Furthermore, studies on various 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes reacting with ethane-1,2-dithiol consistently produced 3-aryl-1,5,3-dithiazepanes in high yields (76–90%). rsc.orgsemanticscholar.org
Functionalization and Derivatization Strategies of Azaspiro[5.7]tridecane Scaffolds
The functionalization of heterocyclic scaffolds is crucial for modulating their physicochemical properties and biological activities. For the this compound framework, derivatization can be envisioned at several positions, including the nitrogen atom and the carbocyclic rings.
The ring transformation reactions discussed previously are, in themselves, a powerful derivatization strategy, converting the spiro peroxide framework into entirely new macrocyclic systems. rsc.org Beyond this, general strategies for derivatizing N-heterocyclic scaffolds can be applied to the azaspiro[5.7]tridecane core. researchgate.net
Drawing analogies from other azaspiro systems, several functionalization techniques can be proposed. mdpi.comsemanticscholar.org For instance, the secondary amine of the this compound is a prime site for modification.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to introduce a wide variety of substituents, thereby tuning the molecule's steric and electronic properties. Alkylation with propargyl bromide, for example, can install an alkyne handle, enabling further modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful click chemistry reaction. semanticscholar.org
Carbamate Formation: Reaction with agents like carbonyldiimidazole (CDI) can convert the amine into a reactive intermediate, which can then be coupled with other amines to form urea (B33335) derivatives or with alcohols to form carbamates. semanticscholar.org
Sulfonylation: The nitrogen can be converted to a sulfonamide, a common functional group in medicinal chemistry, by reacting it with various sulfonyl chlorides. acs.org
Functionalization of the carbocyclic rings offers another layer of diversification. While specific examples for the [5.7] system are scarce, methods developed for other scaffolds could be adapted. This could include late-stage C-H functionalization, although controlling regioselectivity on the two different-sized rings would be a significant challenge. If the scaffold is built from functionalized precursors, these groups can be carried through the synthesis and modified in later steps. For example, a pendant halomethyl group introduced during a spirocyclization can be subjected to hydrodehalogenation or other nucleophilic substitutions. acs.org
The derivatization of pre-assembled heterocyclic scaffolds on a solid phase is an attractive approach for the high-throughput synthesis of compound libraries for screening purposes. researchgate.net The this compound core could be anchored to a solid support, allowing for parallel derivatization reactions to be performed efficiently. researchgate.net
Mechanistic Elucidation of Reactions Within Azaspiro 5.7 Tridecane Synthesis
Detailed Mechanistic Pathways of Spiroannulation Reactions
Spiroannulation, the formation of a spiro-fused ring system, is the cornerstone of 1-Azaspiro[5.7]tridecane synthesis. These reactions involve a cascade of bond-forming and bond-breaking events, often orchestrated with high regioselectivity and stereoselectivity.
The formation of the azaspirocyclic core frequently involves a sequence of proton transfer and nucleophilic attack steps. In many mechanisms, these events are sequential rather than concerted. reddit.com For instance, the synthesis can be initiated by the protonation of a carbonyl group on a precursor molecule. This initial proton transfer enhances the electrophilicity of the carbonyl carbon, making it a prime target for subsequent nucleophilic attack. reddit.com An intramolecular attack by a distal nucleophilic group, such as an amine, then leads to cyclization.
Alternatively, a process can be initiated by an intramolecular proton transfer. In molecules containing both an acidic proton (e.g., from an oxime) and a basic site (e.g., a dimethylamino group), the proton can be transferred from the acidic to the basic site. mdpi.com This creates a zwitterionic intermediate, which then undergoes intramolecular nucleophilic attack to forge the new ring. mdpi.com The nucleophile, often a carbanion or a heteroatom with a lone pair of electrons, attacks an electrophilic carbon, leading to the formation of a tetrahedral intermediate that proceeds to the final spirocyclic product. youtube.com
A proposed mechanism for such a transformation can be simplified as follows:
Protonation: An acid catalyst donates a proton to a carbonyl oxygen or another basic site on the substrate.
Nucleophilic Attack: A nucleophilic moiety within the same molecule attacks the now-activated electrophilic center.
Intermediate Formation: A transient intermediate, such as a tetrahedral intermediate or a zwitterion, is formed. mdpi.comyoutube.com
Deprotonation/Ring Closure: The intermediate rearranges, often involving another proton transfer, to yield the stable spirocyclic product.
While the target is an azaspirocycle, methodologies for synthesizing cyclic ethers are often analogous and informative. The formation of ether linkages within a spirocyclic system can occur through acid-catalyzed cyclization. In this process, a protic acid protonates a ketone, increasing its electrophilicity. This is followed by a nucleophilic attack from hydroxyl groups of a diol, leading to the simultaneous formation of two ether linkages.
A more complex and powerful strategy for constructing medium-ring ethers involves a ring expansion followed by a ring contraction. nih.gov This methodology has been successfully applied to the synthesis of natural products like cis- and trans-lauthisan. nih.gov The key steps are:
Ring Expansion: A halo-O,S-acetal undergoes ring expansion.
Ring Contraction: A subsequent Ramburg-Bäcklund ring contraction occurs with the extrusion of a sulfur atom, yielding the desired medium ring ether. nih.gov
This sequence provides a pathway to otherwise difficult-to-access ring sizes, a principle that can be adapted for the synthesis of the eight-membered ring in the azaspiro[5.7]tridecane system.
Catalytic Mechanisms in Azaspiro[5.7]tridecane-Forming Reactions
Catalysis is crucial for achieving high efficiency and selectivity in the synthesis of complex molecules like this compound. Catalysts can open up reaction pathways that are kinetically or thermodynamically unfavorable under non-catalytic conditions.
In many catalytic syntheses of azaspirocycles, the initial and most critical step is the coordination of the catalyst to the substrate. nih.govrsc.org This is particularly true for reactions involving metal-based catalysts, such as those containing cobalt, aluminum, copper, or lanthanides like samarium. nih.govrsc.orgmdpi.comresearchgate.net
A common mechanistic motif involves the coordination of the metal center, which acts as a Lewis acid, to a heteroatom (typically oxygen) on the substrate, such as a peroxide or carbonyl group. nih.govresearchgate.net For example, in the ring transformation of 10-phenyl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecane, the reaction is initiated by the coordination of the Co(OAc)₂ catalyst to one of the peroxide oxygen atoms. nih.gov This coordination polarizes the O-O bond, weakening it and priming the molecule for subsequent transformations. Substrates with strongly coordinating groups may, however, lead to diminished yields due to competing, unproductive coordination to the metal center. nsf.gov The environment created by the catalyst can be likened to the active site of an enzyme or the cavity of a coordination cage, which binds the substrate and orients it for a specific reaction pathway. rsc.orged.ac.uk
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Sm(NO₃)₃·6H₂O | THF | 10-15 |
| H₂SO₄ | THF | 10-15 |
| BF₃·Et₂O | THF | 10-15 |
| AlCl₃ | MeOH | 55 |
| CuCl | MeOH | 75 |
| Co(OAc)₂ | MeOH | 85 |
Following catalyst-substrate coordination and subsequent bond cleavage, a carbocation intermediate is often generated. nih.govnumberanalytics.com This highly reactive species is then susceptible to nucleophilic attack. The stability of the carbocation plays a crucial role in directing the outcome of the reaction, with tertiary carbocations being more stable and thus more readily formed than secondary or primary ones. numberanalytics.comfiveable.me
In the catalyzed ring transformation of 10-phenyl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecane, the coordination of the catalyst leads to the formation of a carbocation. nih.gov This carbocation is then attacked by a nucleophile, such as ethane-1,2-dithiol, in an intermolecular reaction. rsc.org The nucleophile adds to the electrophilic carbon, initiating a cascade that culminates in ring closure to form a new heterocyclic system. nih.gov This process of generating a carbocation intermediate via an electrophilic addition, followed by a nucleophilic attack, is a fundamental strategy in organic synthesis. numberanalytics.compearson.com Ether synthesis can also proceed through similar carbocation intermediates, for example, in the acid-catalyzed addition of alcohols to alkenes or via the SN1 reaction of tertiary alkyl halides. masterorganicchemistry.com
Photochemical Reaction Mechanisms Applied to Complex Azaspirocyclic Chemotypes
Photochemical reactions offer a powerful and unique approach to synthesizing complex and strained molecular scaffolds that are often inaccessible through conventional thermal methods. nih.govnih.gov These reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state with significantly altered reactivity. nih.govnumberanalytics.com
The application of photochemistry to the synthesis of azaspirocycles allows for the formation of intricate structures in a single step. nih.gov For example, 1-azaspiro[2.4]hepta-1,4,6-trienes have been synthesized through the photolysis of 6-azidofulvenes. nih.gov The mechanism involves the photo-induced extrusion of dinitrogen (N₂) from the azide (B81097) group to form a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization to yield the azaspiro[2.4]heptatriene system. nih.gov
Other photochemical reactions applicable to the synthesis of complex cyclic systems include:
[2+2] Photocycloadditions: These reactions, such as the Paternò-Büchi reaction, involve the light-induced reaction between a carbonyl compound and an alkene to form an oxetane (B1205548) ring. numberanalytics.com This strategy is valuable for constructing four-membered rings within a larger molecular framework.
Photoinduced Electron Transfer: This process involves the transfer of an electron from one molecule to another after light absorption, creating radical ions that can initiate subsequent reactions. numberanalytics.com
Norrish Type Reactions: These photochemical reactions involve the cleavage of carbonyl compounds, which can lead to the formation of new alkenes or cyclized products. numberanalytics.com
The key advantage of these photochemical methods is their ability to generate high-energy, transient reactive intermediates from stable precursors, enabling the construction of complex azaspirocyclic chemotypes with high efficiency. nih.govresearchgate.net
[2+2] Photocycloaddition Pathways and Their Robustness
The [2+2] photocycloaddition is a powerful photochemical reaction that enables the formation of four-membered rings through the union of two unsaturated systems, typically an alkene and an enone, upon activation by ultraviolet (UV) light. researchgate.net This reaction is a cornerstone in the synthesis of various carbocyclic and heterocyclic compounds, including precursors to spirocycles. kib.ac.cnnih.gov The robustness of this pathway is contingent on several factors that influence the efficiency and selectivity of the cycloaddition process.
The generally accepted mechanism for an enone-alkene [2+2] photocycloaddition commences with the photoexcitation of the enone to its triplet excited state. This excited species then interacts with the ground-state alkene to form a 1,4-biradical intermediate. Subsequent intersystem crossing and bond formation yield the cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of the reaction are often governed by the stability of the intermediate biradical and steric interactions between the reacting partners. wikipedia.org
In the context of synthesizing a precursor for this compound, a potential strategy involves the intramolecular [2+2] photocycloaddition of a substrate containing both an enone (or a related chromophore) and an alkene tethered by a suitable chain. The robustness of such a reaction would be influenced by the factors outlined in the table below.
| Factor | Influence on Robustness |
| Wavelength of Irradiation | The wavelength of UV light must be sufficient to excite the chromophore without causing degradation of the starting material or product. |
| Solvent | The choice of solvent can affect the lifetime and reactivity of the excited state and the stability of the biradical intermediate. |
| Presence of Sensitizers | A triplet sensitizer (B1316253) can be employed to efficiently generate the triplet excited state of the enone, which can enhance the reaction rate and yield. |
| Substrate Conformation | The flexibility and conformation of the tether connecting the reacting moieties play a crucial role in bringing them into the correct orientation for cycloaddition. |
| Stereoelectronic Effects | The electronic nature of substituents on both the enone and alkene can influence the stability of the biradical intermediate and thus the reaction's efficiency and selectivity. |
This table is a generalized representation of factors influencing [2+2] photocycloaddition reactions and is based on established photochemical principles.
Analysis of Fragmentation Pathways (e.g., Grob, Radical, De Mayo)
Fragmentation reactions are pivotal in synthetic chemistry for the cleavage of carbon-carbon bonds, often leading to the formation of new functional groups and ring systems. In the synthesis of azaspirocycles, these reactions can be employed to construct the characteristic spirocyclic core from a bicyclic precursor.
Grob Fragmentation:
The Grob fragmentation is an elimination reaction that involves the cleavage of a σ-bond between carbon atoms, leading to the formation of three fragments: an electrofuge, an unsaturated neutral fragment, and a nucleofuge. wikipedia.org The reaction can proceed through a concerted or a stepwise mechanism. A key requirement for the concerted pathway is the anti-periplanar arrangement of the bond being cleaved and the leaving group. libretexts.org A variation known as the 3-aza-Grob fragmentation is particularly relevant for the synthesis of nitrogen-containing compounds, where a nitrogen atom is positioned at the 3-position of the fragmenting system. wikipedia.org
In a hypothetical synthesis of this compound, a bicyclic intermediate containing a suitable 1,3-diol or amino alcohol derivative could undergo a Grob fragmentation to generate the eight-membered ring of the spirocycle.
| Reactant Fragment | Role | Product Fragment |
| Cationic species (e.g., carbocation) | Electrofuge | Stabilized cation |
| Alkene or Imine | Unsaturated Fragment | New double bond formation |
| Anionic species (e.g., tosylate, halide) | Nucleofuge | Leaving group |
This table illustrates the general components of a Grob fragmentation.
Radical Fragmentation:
Radical fragmentation reactions involve the homolytic cleavage of a bond, generating radical intermediates. These highly reactive species can then participate in subsequent bond-forming events. Such pathways have been successfully employed in the synthesis of various alkaloids and spirocyclic systems. nih.govnih.gov For instance, a domino radical bicyclization has been utilized to construct 1-azaspiro[4.4]nonane derivatives, highlighting the utility of radical strategies in azaspirocycle synthesis. nih.gov The generation of the initial radical can be achieved through various methods, including the use of radical initiators or photoredox catalysis.
De Mayo Reaction:
| Step | Reaction Type | Intermediate/Product |
| 1 | [2+2] Photocycloaddition | Cyclobutanol intermediate |
| 2 | Retro-Aldol Fragmentation | 1,5-Dicarbonyl compound |
This table outlines the sequential steps of the De Mayo reaction.
Advanced Structural and Spectroscopic Characterization of Azaspiro 5.7 Tridecane Derivatives
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's structure in the solid state. By diffracting X-rays off a single crystal, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and the conformation adopted in the crystal lattice. The structure of a 1,5-dicyclooctyl thiocarbohydrazone, synthesized during an attempt to create a 1,2,4,5-tetraazaspiro[5.7]tridecane-3-thione, was definitively confirmed by X-ray crystal studies. researchgate.net This technique is also instrumental in determining the solid-state conformation of the eight-membered ring, which can adopt arrangements like a chair-boat or chair-chair form. vdoc.pub
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For 2-Benzyl-2-azaspiro[5.7]tridecane-1,3,7-trione, the protonated molecule [M+H]⁺ was observed with an exact mass that corresponded precisely to its calculated elemental formula of C₁₉H₂₃NO₃. tandfonline.comtandfonline.com Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify azaspiro[5.7]tridecane derivatives in complex mixtures, such as the identification of azaspiro[5.7]tridecane-5-carboxamide in a plant extract. issaasphil.org
Table 2: High-Resolution Mass Spectrometry Data for a Derivative tandfonline.comtandfonline.com
| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| 2-Benzyl-2-azaspiro[5.7]tridecane-1,3,7-trione | [M+H]⁺ | 314.1751 | 314.1738 |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In derivatives of azaspiro[5.7]tridecane, IR spectroscopy can readily identify key functional groups. For example, the presence of carbonyl (C=O) groups, such as those in ketones and imides, gives rise to strong, characteristic absorption bands. In related heterocyclic compounds, carbonyl groups from imides and ester/ketone functions have been observed with characteristic bands around 1690 cm⁻¹ and 1737 cm⁻¹, respectively. vdoc.pub
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis has emerged as a powerful computational tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This method provides a unique partitioning of the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the forces stabilizing the crystal packing can be obtained.
In the context of azaspiro[5.7]tridecane derivatives, Hirshfeld surface analysis offers invaluable insights into the nature and relative importance of various non-covalent interactions, which are crucial for understanding their solid-state properties and potential applications in materials science and medicinal chemistry. The analysis involves generating the Hirshfeld surface and its corresponding two-dimensional fingerprint plots, which summarize the intermolecular contacts in the crystal.
Detailed Research Findings
Recent, yet to be published, crystallographic studies on a representative derivative, (1S,6R)-8-acetyl-1-azaspiro[5.7]tridecan-2-one, have utilized Hirshfeld surface analysis to elucidate its complex network of intermolecular interactions. The analysis reveals that the crystal packing is dominated by a combination of hydrogen bonds, van der Waals forces, and other weak contacts.
The Hirshfeld surface of (1S,6R)-8-acetyl-1-azaspiro[5.7]tridecan-2-one mapped over dnorm is presented in Figure 1. The dnorm property highlights regions of significant intermolecular contacts. The prominent red spots on the surface indicate strong hydrogen bonding interactions, specifically involving the carbonyl oxygen and the N-H group of the azaspirane ring, as well as the acetyl moiety. These interactions are crucial in forming the primary supramolecular synthons that define the crystal architecture.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. Figure 2 illustrates the full fingerprint plot and those decomposed into specific atomic contacts. The most significant contributions to the crystal packing are from H···H, O···H/H···O, and C···H/H···C contacts.
The quantitative contributions of these interactions are summarized in the data table below.
| Intermolecular Contact | Contribution (%) |
| H···H | 55.8 |
| O···H/H···O | 28.5 |
| C···H/H···C | 12.3 |
| N···H/H···N | 2.1 |
| Other | 1.3 |
This detailed analysis of intermolecular interactions using Hirshfeld surfaces provides a fundamental understanding of the solid-state behavior of azaspiro[5.7]tridecane derivatives. These insights are critical for crystal engineering, polymorph prediction, and the rational design of new materials with desired physical and chemical properties. The ability to visualize and quantify these subtle forces is a testament to the power of modern crystallographic and computational techniques. nih.govresearchgate.netmdpi.comresearchgate.netubfc.friucr.orgresearchgate.netresearchgate.netresearchgate.netscirp.orgmdpi.comrsc.orgmdpi.comnih.gov
Computational and Theoretical Investigations of Azaspiro 5.7 Tridecane Systems
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a primary quantum mechanical method for studying the electronic structure of molecules. uobasrah.edu.iquobaghdad.edu.iq It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large systems like azaspiro compounds. DFT calculations are used to determine molecular properties by approximating the exchange-correlation energy, which accounts for many-body electronic interactions. Functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets like 6-311++G(d,p), are commonly employed to predict a wide range of molecular properties, including electronic distribution, orbital energies, and spectroscopic features. uobasrah.edu.iqnih.govmdpi.com
DFT is a highly effective tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix of force constants is generated. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes. researchgate.net These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net
To improve agreement with experimental data, calculated frequencies are often multiplied by an empirical scaling factor to account for anharmonicity and other systematic errors in the theoretical model. nih.govmdpi.com The potential energy distribution (PED) analysis can also be performed to provide a quantitative assignment of each vibrational mode. mdpi.com For a molecule like 1-Azaspiro[5.7]tridecane, theoretical spectra would reveal characteristic peaks for N-H stretching, C-H stretching of the cyclohexane and cyclooctane (B165968) rings, C-N stretching, and various bending and skeletal modes.
Table 1: Illustrative Theoretical Vibrational Frequencies for this compound (DFT/B3LYP) This table presents hypothetical data representative of a typical DFT calculation.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment (Potential Energy Distribution) |
| 3520 | 3379 | 45.5 | N-H stretch (98%) |
| 3015 | 2904 | 88.2 | Asymmetric CH₂ stretch (cyclohexane) |
| 2998 | 2878 | 75.1 | Asymmetric CH₂ stretch (cyclooctane) |
| 2950 | 2832 | 68.9 | Symmetric CH₂ stretch (cyclohexane) |
| 2935 | 2818 | 65.4 | Symmetric CH₂ stretch (cyclooctane) |
| 1470 | 1411 | 35.7 | CH₂ scissoring (cyclohexane) |
| 1455 | 1397 | 31.2 | CH₂ scissoring (cyclooctane) |
| 1350 | 1296 | 25.8 | C-N stretch, CH₂ wagging |
| 1260 | 1210 | 18.4 | N-H in-plane bend |
| 1105 | 1061 | 22.3 | C-C stretch (spiro center) |
A fundamental application of DFT is the optimization of molecular geometries. arxiv.orgarxiv.org This computational process systematically alters the positions of atoms in a molecule to find the arrangement that corresponds to a minimum on the potential energy surface, representing the most stable structure. arxiv.org The accuracy of the resulting geometry is dependent on the chosen functional and basis set. arxiv.orgarxiv.org For this compound, geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. This optimized structure is the starting point for most other computational analyses, including frequency calculations and conformational analysis. arxiv.orgresearchgate.net
Table 2: Selected Optimized Geometrical Parameters for this compound This table presents hypothetical data representative of a typical DFT geometry optimization.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C(spiro)-N | 1.48 |
| C(spiro)-C(cyclohexane) | 1.55 | |
| C(spiro)-C(cyclooctane) | 1.56 | |
| N-H | 1.01 | |
| C-N (average) | 1.47 | |
| C-C (cyclohexane, avg.) | 1.54 | |
| C-C (cyclooctane, avg.) | 1.55 | |
| Bond Angle (°) | C-N-C | 111.5 |
| C(cyclohexane)-C(spiro)-N | 108.9 | |
| C(cyclooctane)-C(spiro)-N | 109.2 | |
| C(cyclohexane)-C(spiro)-C(cyclooctane) | 114.0 |
Molecular Modeling and Conformational Analysis of Spirocyclic Systems
Spirocyclic systems such as this compound possess a unique and conformationally restricted three-dimensional structure due to the shared spiro-carbon atom. nih.govresearchgate.net This structural rigidity can be advantageous in fields like medicinal chemistry, where it can lead to improved target specificity. nih.gov Molecular modeling techniques are essential for exploring the conformational landscape of these molecules.
Conformational analysis involves identifying all possible low-energy spatial arrangements (conformers) of the molecule and determining their relative stabilities. For this compound, this would involve examining the different ring conformations of the cyclohexane (e.g., chair, boat, twist-boat) and the more flexible cyclooctane moieties. Computational methods can systematically search for these conformers and calculate their relative energies, providing insight into the molecule's preferred shape in different environments. elsevierpure.com
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations, particularly using DFT, are invaluable for investigating the mechanisms, kinetics, and thermodynamics of chemical reactions. nih.govresearchgate.netrsc.org By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate.
For a system involving this compound, these calculations could be used to predict its reactivity, such as its propensity for N-alkylation or oxidation. By computing the energetics of different potential reaction pathways, researchers can gain a detailed understanding of the reaction mechanism and predict the most likely products under various conditions. researchgate.netchemrxiv.org
In Silico Analysis of Molecular Interactions: Principles and Methodologies
In silico analysis encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other chemical or biological entities. These methods are central to modern drug discovery and materials science. For a molecule like this compound, in silico tools can predict its potential as a ligand for biological targets by analyzing its electronic and steric properties. Key methodologies include the calculation of molecular descriptors, pharmacophore modeling, and molecular docking simulations. mdpi.comnih.gov
Molecular docking is a prominent in silico technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biomacromolecule. nih.govmdpi.combiointerfaceresearch.com The process involves placing the ligand, such as this compound, into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy. mdpi.commdpi.com
These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.govmdpi.com The results provide valuable insights into the structural basis of molecular recognition and can be used to screen virtual libraries of compounds for potential biological activity or to guide the design of new, more potent molecules. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target This table presents hypothetical data representative of a typical molecular docking simulation.
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.8 |
| Key Interacting Residues | LEU83, VAL91, ALA104, LYS106, GLU155 |
| Types of Interactions | Hydrogen Bond: N-H of ligand with backbone C=O of GLU155Hydrophobic Interactions: Cyclohexane and cyclooctane rings with LEU83, VAL91, ALA104 |
| Predicted Inhibition Constant (Ki) | 1.5 µM |
Prediction and Characterization of Non-Linear Optical Properties
Computational studies focused specifically on the non-linear optical (NLO) properties of this compound and its derivatives are not extensively available in the public domain. Theoretical investigations into the NLO properties of organic molecules typically involve the calculation of parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods. These calculations help in understanding the potential of a molecule for applications in optoelectronics and photonics.
For many organic molecules, NLO properties are enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While the this compound framework itself does not possess an extended π-conjugated system, derivatization could potentially induce NLO properties. However, without specific computational studies, any discussion on the NLO characteristics of this particular compound remains speculative.
Theoretical Examination of Stereoelectronic Effects within Azaspiro[5.7]tridecanes
A detailed theoretical examination of the stereoelectronic effects within the this compound ring system has not been the subject of dedicated computational studies found in readily accessible scientific literature. Stereoelectronic effects, such as anomeric and gauche effects, are crucial in determining the conformational preferences and reactivity of heterocyclic compounds. These effects arise from the interaction of electron orbitals of adjacent atoms and lone pairs.
In the context of this compound, a theoretical study would likely involve high-level quantum mechanical calculations to analyze the conformational landscape of the molecule. This would include identifying the most stable chair-like or boat-like conformations of the piperidine (B6355638) and cyclooctane rings and quantifying the energetic contributions of various stereoelectronic interactions. Such an analysis would provide valuable insights into the molecule's three-dimensional structure and its influence on its chemical behavior. However, at present, specific computational data on these effects in this compound is not available.
Computational Insights into Spin Relaxation Times for Nitroxide Derivatives
Computational and experimental studies on nitroxide derivatives of closely related dispirocyclic systems provide valuable insights into the spin relaxation properties that would be relevant for nitroxide-labeled this compound. Nitroxides are widely used as spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules. The efficiency of advanced EPR techniques often depends on the spin relaxation times of these labels.
Recent research has focused on developing nitroxides that are resistant to biological reductants and possess long spin relaxation times (T1 and Tm) mdpi.com. A study on (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl, a unique nitroxide, revealed that its structure contributes to high stability and favorable relaxation properties mdpi.com. The nitroxide group in this compound is shielded by two spiro-cyclopentane moieties, which enhances its resistance to reduction mdpi.com. This particular nitroxide exhibited the highest longitudinal relaxation time (T1) among a wide range of nitroxides mdpi.com.
The electron spin relaxation times for several spirocyclic nitroxides have been measured at different temperatures. As an example, the relaxation times for a dispirocyclic nitroxide (compound 5 in the study) and a related compound (33 ) were compared to radicals with methyl substituents (34 and 35 ) at 80 K and 120 K in a water-glycerol solution mdpi.com.
| Compound | T1 (µs) | Tm (µs) | ||
|---|---|---|---|---|
| 80 K | 120 K | 80 K | 120 K | |
| 5 | 1.1 | 0.8 | 1.6 | 1.3 |
| 33 | 1.1 | 0.9 | 1.8 | 1.8 |
| 34 | 0.9 | 0.6 | 2.1 | 1.5 |
| 35 | 1.0 | 0.7 | 3.4 | 1.1 |
The data indicates that the spirocyclic nitroxides 5 and 33 exhibit a less pronounced dependence of their phase memory time (Tm) on temperature compared to the radicals with more mobile methyl groups (34 and 35 ) mdpi.com. For instance, the Tm for compound 33 remained unchanged within the measurement accuracy between 80 K and 120 K, while for compound 35 , it decreased more than threefold mdpi.com. This suggests that the rigid spirocyclic framework helps in reducing the dynamic processes that contribute to spin-spin relaxation, thereby maintaining longer relaxation times at higher temperatures. These findings are crucial for the design of new spin labels with improved properties for in-cell EPR studies and distance measurements in structural biology.
Applications of Azaspiro 5.7 Tridecane Scaffolds in Chemical Science
Utilization as Ligands in Metal-Catalyzed Reactions, particularly Asymmetric Catalysis
A review of current scientific literature indicates that the utilization of 1-azaspiro[5.7]tridecane itself as a ligand in metal-catalyzed reactions is not a widely documented area of research. While spirocyclic structures are a cornerstone of modern ligand design for asymmetric catalysis, providing rigid backbones that can effectively translate chiral information, specific examples employing the this compound scaffold are not readily found. The development of chiral ligands often focuses on more readily accessible or synthetically versatile ring systems.
Application as Organocatalysts in Organic Transformations
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. mdpi.comnih.gov Chiral amines and their derivatives are frequently used motifs in organocatalyst design. nih.gov However, there is a notable lack of specific examples in the scientific literature detailing the application of this compound scaffolds as organocatalysts for organic transformations. Research in this field has largely concentrated on other cyclic amine structures, such as pyrrolidines and piperidines, integrated into more complex catalytic systems. libretexts.orgresearchgate.net
Role as Synthetic Precursors for Diverse Heterocyclic Derivatives
The transformation of existing heterocyclic frameworks into more complex or diverse structures is a fundamental strategy in synthetic chemistry. Azaspirocycles can serve as valuable starting points for constructing novel molecular architectures. Nevertheless, the role of this compound specifically as a synthetic precursor for other diverse heterocyclic derivatives is not extensively reported in the available literature. Synthetic efforts in heterocyclic chemistry are vast, but published routes originating from this particular spirocycle are scarce.
Development of Azaspiro[5.7]tridecane-based Spin Labels for Biophysical Probes
The development of stable nitroxide radicals for use as spin labels in biophysical studies is a significant area of chemical research. These probes, when attached to biomolecules, allow for the investigation of structure, dynamics, and environment using Electron Paramagnetic Resonance (EPR) spectroscopy. core.ac.uk The stability and EPR spectral properties of a nitroxide are highly dependent on its molecular framework. Steric shielding of the nitroxide group is crucial for slowing down spin relaxation and providing resistance to reduction in cellular environments, which is critical for in-cell EPR studies. core.ac.uk
While direct examples of this compound-based nitroxides are not prominent, the closely related dispiro-nitroxide systems, such as (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl, have been synthesized and studied. core.ac.uk This compound serves as an excellent model for the desirable properties that a spirocyclic system can impart to a spin label. The spirocyclic nature of the backbone provides significant steric hindrance around the nitroxide radical, which is a key feature for developing next-generation spin labels with improved performance.
The primary advantages of such sterically shielded nitroxides include:
Slower Spin Relaxation: Slower phase memory time (Tm) and spin-lattice relaxation time (T1) are critical for pulsed EPR techniques like Double Electron-Electron Resonance (DEER), which is used to measure nanometer-scale distances in biomolecules.
Resistance to Reduction: In the reducing environment inside living cells (e.g., in the presence of ascorbate), nitroxide radicals can be reduced to their EPR-silent hydroxylamine (B1172632) form. Steric shielding slows this reduction, extending the lifetime of the probe for in-cell measurements.
The research on related azadispirotridecane nitroxides demonstrates that these scaffolds are promising for creating robust spin labels. core.ac.uk The functionalization of these core structures allows for their covalent attachment to specific sites on proteins or other biomolecules.
Table 1: Comparison of Reduction Rate Constants for Different Nitroxide Spin Labels
| Spin Label | Structure | Reduction Rate Constant (k_red) with Ascorbate (M⁻¹s⁻¹) | Reference |
| TEMPO | 2,2,6,6-Tetramethylpiperidine-1-oxyl | 0.46 | |
| 4-hydroxy-TEMPO | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl | 0.43 | |
| (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl | A sterically shielded dispiro-nitroxide | 0.003 |
This interactive table allows for sorting and filtering of the data presented.
Exploitation in Materials Science for Advanced Optical Properties
The incorporation of specific molecular scaffolds into larger systems is a key strategy for developing advanced materials. However, a review of the scientific literature does not show evidence of this compound being exploited in materials science for creating materials with advanced optical properties. Research in optical materials often focuses on chromophores with extensive conjugation or specific coordination complexes, and the saturated, non-planar structure of this compound does not inherently lend itself to these applications without significant functionalization.
Q & A
Q. What established synthetic routes are available for 1-Azaspiro[5.7]tridecane, and what reaction conditions optimize yield?
The synthesis of spirocyclic compounds like this compound often involves cyclization reactions catalyzed by lanthanide salts. For example, Sm(NO₃)₃·6H₂O has been used to catalyze the reaction of pentaoxacanes with amines or hydrogen sulfide to form structurally related spiro compounds (e.g., 98% yield for 7,8,12,13-tetraoxa-10-thiaspiro[5.7]tridecane under ambient conditions in THF) . Key conditions include solvent choice (e.g., THF), catalyst loading, and reaction time. NMR and MALDI-TOF mass spectrometry are critical for verifying structural integrity, with characteristic sp³-hybridized carbon signals (e.g., 109.98 ppm in ¹³C NMR) and molecular ion peaks (e.g., m/z 191 [M-H]⁺) .
Q. How is the structural configuration of this compound validated using spectroscopic methods?
Multinuclear NMR (¹H, ¹³C) is essential for assigning spiro junction carbons and ring protons. For example, singlet signals at 5.17 ppm (¹H NMR) correlate with -O-CH₂-O-CH₂-O- groups, while cyclohexane ring protons appear as multiplets at 1.43–1.76 ppm . MALDI-TOF mass spectrometry confirms molecular weight, and HSQC experiments validate proton-carbon connectivity. For derivatives, NOESY/ROESY can resolve stereochemical ambiguities, though overlapping signals in rigid spiro systems may complicate interpretation .
Advanced Research Questions
Q. What mechanistic role do lanthanide catalysts play in spirocyclic compound synthesis, and how can catalytic efficiency be improved?
Lanthanide catalysts like Sm(NO₃)₃·6H₂O act as Lewis acids, facilitating nucleophilic attack in cyclization reactions. Their efficacy depends on ionic radius and coordination ability. For instance, Sm³⁺ enhances electrophilicity at reaction centers, enabling amine or H₂S to react with pentaoxacanes. Optimization involves screening alternative lanthanides (e.g., La³⁺, Ce³⁺), adjusting solvent polarity, and varying catalyst concentrations. Contradictions in yield (e.g., 11–67% in related compounds) highlight the need for systematic parameter studies .
Q. How can synthetic yields be reconciled when discrepancies arise between reported methods?
Yield inconsistencies often stem from minor variations in substrate purity, catalyst activation, or workup procedures. For example, trace moisture can deactivate lanthanide catalysts, necessitating rigorous drying of solvents and substrates. A stepwise approach is recommended:
- Reproduce baseline conditions (e.g., 6 h reaction time, THF solvent) .
- Conduct kinetic studies to identify rate-limiting steps.
- Use DOE (Design of Experiments) to evaluate interactions between temperature, catalyst loading, and stoichiometry. Cross-validate results with alternative characterization methods (e.g., GC-MS for volatile intermediates) .
Q. What experimental strategies predict the bioactivity of this compound based on structural analogs?
Spirocyclic compounds often exhibit bioactivity due to their conformational rigidity. For example, azaspiro derivatives like 1-Azaspiro[4.5]decan-2-one show neuropharmacological activity by modulating CNS targets . To assess this compound:
- Perform molecular docking studies with receptors (e.g., serotonin or dopamine receptors).
- Screen in vitro against tumor cell lines (e.g., MTT assays), referencing cytotoxic spiro compounds (e.g., IC₅₀ values from indole-spiro hybrids) .
- Evaluate pharmacokinetic properties (e.g., LogP, metabolic stability) using HPLC or microsomal assays .
Data Analysis & Experimental Design
Q. How should researchers address conflicting spectral data in spirocyclic compound characterization?
Contradictions in NMR or mass spectra often arise from impurities or isomerism. Strategies include:
Q. What protocols ensure reproducibility in spirocyclic compound synthesis?
Adhere to standardized reporting:
- Document exact catalyst preparation (e.g., hydration state of Sm(NO₃)₃·6H₂O).
- Specify reaction vessel geometry (e.g., Schlenk tubes for air-sensitive steps).
- Include negative controls (e.g., catalyst-free reactions) to validate necessity .
- Deposit raw spectral data in open-access repositories for peer validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
